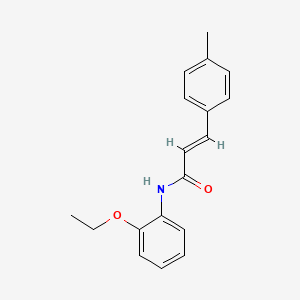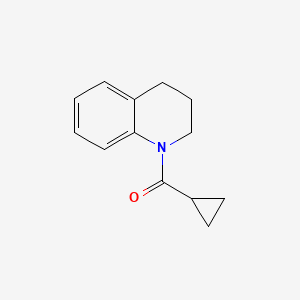![molecular formula C12H10Cl2N2S B5707320 2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine](/img/structure/B5707320.png)
2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of pyrimidine derivatives and has been studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of 2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine involves the inhibition of certain enzymes and pathways in cells. It has been found to inhibit the growth of fungal cells by interfering with their cell wall synthesis. It also inhibits the production of pro-inflammatory cytokines, which are responsible for the inflammatory response in the body. In cancer cells, it has been found to induce apoptosis, or programmed cell death, by activating certain signaling pathways.
Biochemical and Physiological Effects
2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine has been found to have various biochemical and physiological effects on the body. It has been found to reduce inflammation and oxidative stress in the body, which are associated with various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been found to have antifungal activity against various fungal species, including Candida albicans and Aspergillus fumigatus.
実験室実験の利点と制限
The advantages of using 2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine in lab experiments include its high potency and selectivity towards certain enzymes and pathways. It is also relatively easy to synthesize and purify, making it a cost-effective reagent for research purposes. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the research on 2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine. One direction is the development of new derivatives with improved potency and selectivity towards specific enzymes and pathways. Another direction is the study of its potential use as a pesticide and herbicide, which could have significant implications for agriculture and environmental protection. Additionally, further studies are needed to determine its safety and efficacy in vivo, which could pave the way for its use in clinical applications.
Conclusion
In conclusion, 2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It has been studied extensively for its mechanism of action and physiological effects, and has shown promising results in various fields of research. While further studies are needed to determine its safety and efficacy in vivo, the research on 2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine has significant implications for the development of new drugs and therapies for various diseases.
合成法
The synthesis of 2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine involves the reaction of 2,4-dichlorobenzyl chloride with 4-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine in the presence of a base such as potassium carbonate. The reaction occurs at room temperature and the product is obtained in high yield after purification.
科学的研究の応用
2-[(2,4-dichlorobenzyl)thio]-4-methylpyrimidine has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit antifungal, anti-inflammatory, and anticancer activities. It has also been studied for its potential use as a pesticide and herbicide.
特性
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2S/c1-8-4-5-15-12(16-8)17-7-9-2-3-10(13)6-11(9)14/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRZYIGTXNVHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichlorobenzyl)sulfanyl]-4-methylpyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B5707238.png)
![2-(4-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5707244.png)



![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-4-methoxybenzamide](/img/structure/B5707273.png)




![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(4-methylbenzamide)](/img/structure/B5707328.png)

![N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707345.png)
